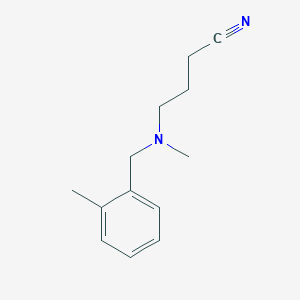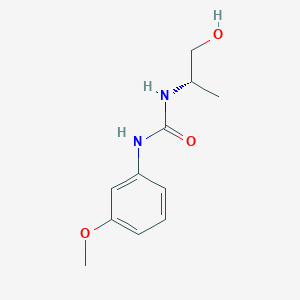
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a hydroxypropan-2-yl group and a methoxyphenyl group attached to a urea backbone, contributing to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of (S)-1-(1-Hydroxypropan-2-yl)amine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, mild temperatures, and anhydrous conditions.
Reduction: LiAlH4, NaBH4, low temperatures, and inert atmosphere.
Substitution: NaH, KOtBu, aprotic solvents, and elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (S)-1-(1-Hydroxypropan-2-yl)-3-(3-chlorophenyl)urea
- (S)-1-(1-Hydroxypropan-2-yl)-3-(3-fluorophenyl)urea
- (S)-1-(1-Hydroxypropan-2-yl)-3-(3-nitrophenyl)urea
Uniqueness
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets. Additionally, the chiral nature of the compound can result in enantioselective interactions, further distinguishing it from similar compounds.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
1-[(2S)-1-hydroxypropan-2-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C11H16N2O3/c1-8(7-14)12-11(15)13-9-4-3-5-10(6-9)16-2/h3-6,8,14H,7H2,1-2H3,(H2,12,13,15)/t8-/m0/s1 |
InChIキー |
SXHHHOMASPFIOV-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CO)NC(=O)NC1=CC(=CC=C1)OC |
正規SMILES |
CC(CO)NC(=O)NC1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


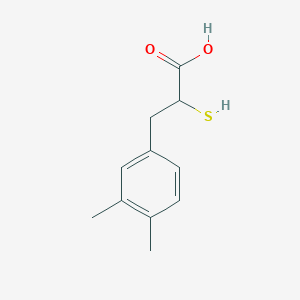
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)

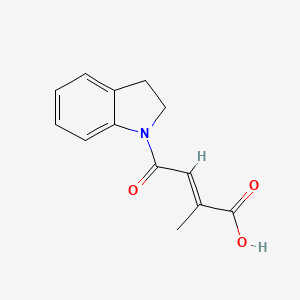


![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

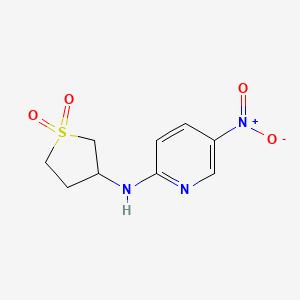
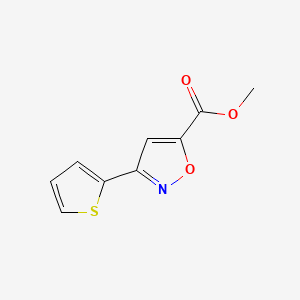


![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
